3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
The compound “3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives . These derivatives have attracted the attention of medicinal chemists due to their multiple pharmacological activities, such as antiviral, anticancer, antibacterial, and anticonvulsant activity . They have shown high activity towards Gram-positive bacteria .
Synthesis Analysis
The synthesis of these compounds involves the cyclo-condensation of 4-amino-5-[5-(3-fluoro-4-methoxy-phenyl)-1H-pyrazol-3-yl]-4H-[1,2,4]triazole-3-thiol with substituted benzoic/pyridinyl acids in phosphorus oxychloride . The synthesis also involves the addition of aryl halides to the 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol in DMF in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of these compounds has been determined by X-ray diffraction crystallography . The structure contains a 5-membered ring system with a sulfur atom and two-electron donor nitrogen system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids and phosphorus oxychloride . The reaction also involves the addition of aryl halides to the 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol in DMF in the presence of potassium carbonate .Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches : A variety of synthetic routes have been developed to prepare 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, including those with methoxybenzyl groups. These compounds are characterized using techniques such as UV, IR, NMR spectroscopies, and elemental analysis, providing insights into their structural features (Gür et al., 2017).
Biological Activities
Anticancer Activity : Certain derivatives have been tested for anticancer activities against various cancer cell lines, showing moderate to good inhibitory activity. This includes studies on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, which demonstrated potential against lung, ovary, prostate, breast, and colon cancers (Kamal et al., 2011).
Antimicrobial Activity : Synthesized 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives have shown significant antimicrobial activity against various bacterial and fungal strains. This includes compounds with modifications that demonstrated potent inhibition, suggesting their use as potential antimicrobial agents (Swamy et al., 2006; Reddy et al., 2010).
Antioxidant Properties : The antioxidant activities of 1,3,4-thiadiazole derivatives, including those with methoxy groups, have been evaluated through various assays, indicating their effectiveness in scavenging free radicals and suggesting a potential for development into antioxidant agents (Gür et al., 2017).
Anticonvulsant Activity : Novel 1,2,4-triazolo-1,3,4-thiadiazoles have been synthesized and evaluated for anticonvulsant activity, showing promising results comparable to standard drugs with minimal neurotoxicity, indicating their potential for development into anticonvulsant therapies (Sarafroz et al., 2019).
Future Directions
The results of the studies suggest that the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors . Future research could focus on further optimizing these compounds and evaluating their efficacy against a broader range of biological targets.
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-22-14-9-7-12(8-10-14)11-15-18-19-17-21(15)20-16(23-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKSIHJCMOVJCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918742 |
Source
|
Record name | 3-[(4-Methoxyphenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
CAS RN |
93073-22-4 |
Source
|
Record name | 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3-((4-methoxyphenyl)methyl)-6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(4-Methoxyphenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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